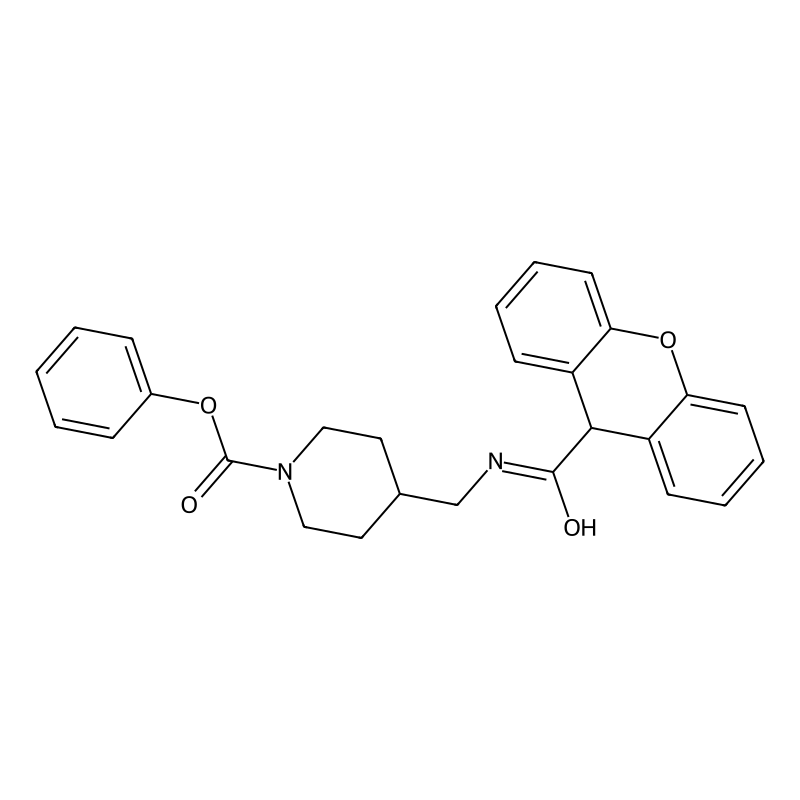

phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Photodynamic Therapy

Scientific Field: Biomedical Sciences

Summary of Application: The xanthene structure is used in the synthesis of zinc phthalocyanine compounds, which have been applied in a wide range of scientific research fields, including materials such as photochemical, photodynamic therapy, and biomedical purposes .

Methods of Application: The 4-((9-phenyl-9H-xanthen-9-yl)oxy)phthalonitrile compound was synthesized and characterized as starting material. Zinc phthalocyanine was obtained by reaction of 4-((9-phenyl-9H-xanthen-9-yl)oxy)phthalonitrile with Zn(CH 3 COO) 2 .

Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for photodynamic therapy applications .

Application in Biological Activities

Scientific Field: Pharmacology

Summary of Application: Many xanthone structures show promising biological activities. Accordingly, a breadth of synthetic strategies toward xanthone derivatives have been developed .

Methods of Application: The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Results or Outcomes: Accordingly, the isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort .

Application in Sensor Technology

Scientific Field: Sensor Technology

Summary of Application: Phthalocyanines, which contain the xanthene structure, find application in areas such as sensor technology .

Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for sensor applications .

Application in Catalysts

Scientific Field: Catalysis

Summary of Application: Phthalocyanines, which contain the xanthene structure, are used as catalysts .

Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for catalysis applications .

Application in Non-Linear Optics

Scientific Field: Non-Linear Optics

Results or Outcomes: The dipole moment components have been calculated and can be considered as potential candidates for the design of non-linear optical materials .

Application in DNA Binding

Scientific Field: Biochemistry

Summary of Application: Xanthone derivatives, which contain the xanthene structure, have been found to have DNA binding properties .

Methods of Application: Different phthalocyanine derivatives are tested for these applications and are the basis for determining new properties .

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structural components, which include a piperidine ring, a phenyl group, and a xanthene moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 326.39 g/mol. The xanthene structure contributes to its potential biological activity, while the piperidine component enhances its pharmacological properties.

The chemical behavior of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate can be explored through various reactions:

- Hydrolysis: The carboxylate group can undergo hydrolysis in the presence of water, leading to the formation of the corresponding carboxylic acid.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which may have different pharmacological properties.

- Amide Formation: The amide bond present in the xanthene structure can participate in further reactions with amines, potentially leading to derivatives with enhanced biological activity.

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate exhibits promising biological activities. Research indicates that compounds containing xanthene structures often demonstrate:

- Antioxidant Properties: Xanthene derivatives are known for their ability to scavenge free radicals, which may protect cells from oxidative stress.

- Anticancer Activity: Some studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects: The piperidine moiety may contribute to neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases.

The synthesis of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate typically involves several key steps:

- Formation of the Xanthene Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

- Amidation: The carboxylic acid derivative of xanthene is reacted with piperidine or its derivatives to form the amide bond.

- Final Esterification: The resulting compound can be esterified with phenolic compounds to yield the final product.

These synthetic routes may vary based on specific starting materials and desired purity levels.

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, this compound could be explored as a lead candidate for drug development targeting cancer or neurodegenerative diseases.

- Chemical Probes: It may serve as a chemical probe in biological studies to elucidate mechanisms of action related to its antioxidant or anticancer properties.

- Material Science: The unique properties of xanthene derivatives could be utilized in developing novel materials with specific optical or electronic characteristics.

Interaction studies involving phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate focus on its binding affinity with various biological targets:

- Protein Binding Studies: Assessing how well the compound binds to specific proteins involved in cancer pathways or neurological functions.

- Receptor Interaction: Investigating interactions with neurotransmitter receptors or kinases that play critical roles in cellular signaling.

- In Vitro Studies: Conducting cell-based assays to determine the efficacy and safety profile of the compound against various cell lines.

Several compounds share structural similarities with phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 9-oxo-9H-xanthene-1-carboxylate | Contains xanthene core | Simpler structure without piperidine |

| N-(4-(Trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide | Xanthene and oxazole components | Focused on fluorinated derivatives |

| Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate | Piperidine ring with trifluoromethyl group | Emphasizes fluorinated piperidines |

The uniqueness of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate lies in its combination of both xanthene and piperidine structures, which may enhance its pharmacological properties compared to simpler analogs.